N-methylpiperidine-4-carboxamide chemical properties and structure
N-methylpiperidine-4-carboxamide chemical properties and structure
An In-Depth Technical Guide to N-methylpiperidine-4-carboxamide: Structure, Properties, and Applications
Abstract
N-methylpiperidine-4-carboxamide is a heterocyclic organic compound featuring a piperidine scaffold, a key structural motif in medicinal chemistry. Its unique arrangement, with a methyl group on the ring's nitrogen and a carboxamide functional group at the fourth position, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, common synthetic methodologies, and spectroscopic characteristics. Furthermore, it delves into its applications as a crucial intermediate in drug discovery, particularly for agents targeting the central nervous system (CNS), and outlines essential safety and handling protocols for laboratory use.
Molecular Structure and Physicochemical Properties
Molecular Structure Analysis
N-methylpiperidine-4-carboxamide is a saturated six-membered nitrogen-containing heterocycle.[1] The core structure is a piperidine ring. A methyl group is attached to the nitrogen atom at position 1, forming a tertiary amine. A primary carboxamide group (-CONH₂) is attached to the carbon at position 4. The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents at the 4-position able to exist in either an axial or equatorial position. The interplay between the tertiary amine and the carboxamide group dictates the molecule's polarity, solubility, and reactivity.
Caption: 2D Chemical Structure of N-methylpiperidine-4-carboxamide.
Physicochemical & Computed Properties
N-methylpiperidine-4-carboxamide is typically a colorless to pale yellow solid or liquid, with its physical state dependent on purity and temperature.[1] The presence of the polar carboxamide group and the tertiary amine allows for hydrogen bonding, rendering it soluble in polar solvents like water and alcohols.[1] Its hydrochloride salt form can be used to improve aqueous solubility and stability for biological assays.[2]
| Property | Value | Source |
| CAS Number | 1903-69-1 | [3][4] |
| Molecular Formula | C₇H₁₄N₂O | [1][3] |
| Molecular Weight | 142.20 g/mol | [3][5] |
| IUPAC Name | N-methylpiperidine-4-carboxamide | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 41.1 Ų | [3] |
| LogP (Computed) | -0.1 | [3] |
Synthesis and Mechanistic Considerations
Common Synthetic Pathway
The synthesis of N-methylpiperidine-4-carboxamide typically originates from a commercially available precursor, 1-methylpiperidine-4-carboxylic acid or its ester derivative. The core of the synthesis is the formation of the amide bond, a fundamental transformation in organic chemistry. A common and efficient method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by methylamine.
Causality in Experimental Choices:
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Activation of Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must be converted into a more reactive intermediate. Thionyl chloride (SOCl₂) is frequently used for this purpose because it forms a highly reactive acyl chloride, and its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. It readily reacts with a nucleophile, in this case, methylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Control of Reaction Conditions: The addition of methylamine is often performed at reduced temperatures (e.g., in an ice bath) to control the exothermicity of the reaction and minimize potential side reactions.
Caption: General synthetic workflow for N-methylpiperidine-4-carboxamide.
Generalized Experimental Protocol
This protocol is a representative example based on standard amidation procedures and syntheses of analogous compounds.[6][7]
-
Activation: To a solution of 1-methylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which is often used directly in the next step.
-
Amidation: Dissolve the crude intermediate in an anhydrous solvent. In a separate flask, prepare a solution of methylamine (2-3 equivalents) in the same solvent, cooled to 0 °C.
-
Nucleophilic Addition: Add the acyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove salts and unreacted reagents. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure N-methylpiperidine-4-carboxamide.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The N-methyl group would appear as a sharp singlet around 2.2-2.5 ppm. The protons on the carbons adjacent to the ring nitrogen would be shifted downfield. The two amide protons (-NH₂) would likely appear as a broad singlet.
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¹³C NMR: The carbonyl carbon of the amide would be the most downfield signal, expected around 170-175 ppm. The N-methyl carbon would appear around 40-45 ppm, and the piperidine ring carbons would resonate in the 25-55 ppm range.
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IR Spectroscopy: A strong, sharp absorption band between 1630-1680 cm⁻¹ would indicate the C=O stretch of the amide. N-H stretching vibrations for the primary amide would be visible as two bands in the 3100-3500 cm⁻¹ region. A C-N stretch would also be present.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing frequently in neuroactive drugs.[2] N-methylpiperidine-4-carboxamide serves as a key intermediate for introducing this functionalized motif into larger, more complex molecules.
-
CNS Agents: Its structure is particularly suited for the development of agents targeting the central nervous system.[2] The tertiary amine can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and ability to interact with biological targets like receptors and transporters in the brain.
-
Enzyme Inhibitors and Receptor Modulators: The carboxamide and tertiary amine groups provide sites for hydrogen bonding and ionic interactions, which are critical for binding to the active sites of enzymes or the binding pockets of receptors.[2] This makes it a valuable precursor for developing various enzyme inhibitors and receptor modulators for conditions such as neurological disorders, pain, and schizophrenia.[2]
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Scaffold for Chemical Libraries: As a versatile building block, it is used to generate libraries of related compounds for high-throughput screening.[11][12] The amide nitrogen or the ring nitrogen can be further functionalized, allowing for systematic structural modifications to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.[13]
Safety, Handling, and Storage
N-methylpiperidine-4-carboxamide is classified as an irritant.[3][4] Proper laboratory safety protocols must be strictly followed.
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Warning, H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Warning, H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Warning, H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[16] For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16] If inhaled, move the person into fresh air.[16] If swallowed, rinse mouth with water and seek immediate medical attention.[14]
Conclusion
N-methylpiperidine-4-carboxamide is a fundamentally important building block for researchers and drug development professionals. Its well-defined structure, featuring a functionalized piperidine ring, provides a reliable starting point for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the advancement of medicinal chemistry and the development of novel therapeutics.
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